5-(1H-Pyrrol-2-yl)pyrrolidin-2-one
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Overview
Description
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrole ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the condensation of α,β-diketones and acetamides, selective reduction followed by the addition of an organometallic reagent to maleimides, and oxidation of pyrrolinones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyrrolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve halogenating agents or organometallic reagents.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyrroles, which can be further functionalized for specific applications .
Scientific Research Applications
5-(1H-Pyrrol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein, leading to the generation of amyloid-β peptides . The compound’s effects are mediated through its binding to these targets, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar structural features but lacking the pyrrole ring.
Pyrrolidine-2,5-dione: Another related compound with a different ring structure, often used in similar applications.
Prolinol: A derivative with a hydroxyl group, used in various synthetic applications.
Uniqueness: 5-(1H-Pyrrol-2-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a drug scaffold make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(1H-pyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-4-3-7(10-8)6-2-1-5-9-6/h1-2,5,7,9H,3-4H2,(H,10,11) |
InChI Key |
KRACUTSZBGUSCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CN2 |
Origin of Product |
United States |
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